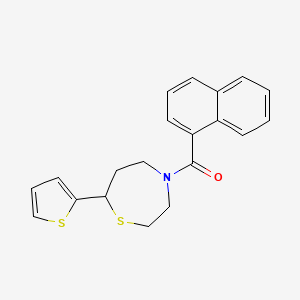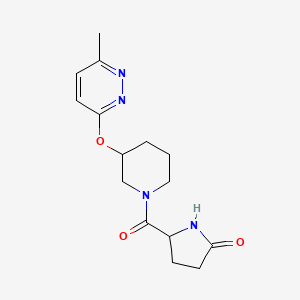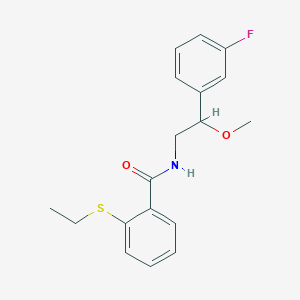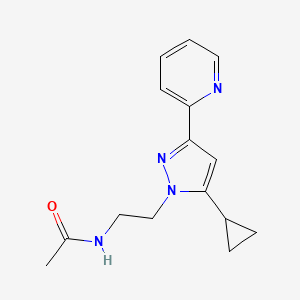![molecular formula C23H27N5O4S2 B2605618 2-[(4-{[(oxolan-2-yl)methyl]amino}quinazolin-2-yl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide CAS No. 422533-30-0](/img/structure/B2605618.png)
2-[(4-{[(oxolan-2-yl)methyl]amino}quinazolin-2-yl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-{[(oxolan-2-yl)methyl]amino}quinazolin-2-yl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide is a complex organic compound that features a quinazoline core, a sulfanyl group, and an oxolan-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-{[(oxolan-2-yl)methyl]amino}quinazolin-2-yl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide typically involves multiple steps:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminobenzamide with thiols under specific conditions.
Introduction of the Oxolan-2-yl Moiety: This step involves the reaction of oxolan-2-ylmethylamine with the quinazoline derivative.
Attachment of the Sulfanyl Group: This is done by reacting the quinazoline intermediate with a suitable sulfanylating agent.
Final Coupling: The final step involves coupling the intermediate with N-[2-(4-sulfamoylphenyl)ethyl]acetamide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazoline core or the sulfanyl group, potentially leading to the formation of dihydroquinazolines or thiols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the quinazoline core and the sulfamoylphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are frequently employed.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Dihydroquinazolines, thiols
Substitution: Various substituted quinazoline derivatives
Scientific Research Applications
2-[(4-{[(oxolan-2-yl)methyl]amino}quinazolin-2-yl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit specific molecular targets.
Biological Studies: The compound is used in studies related to enzyme inhibition, particularly those involving kinases.
Chemical Biology: It serves as a probe to study various biochemical pathways and molecular interactions.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(4-{[(oxolan-2-yl)methyl]amino}quinazolin-2-yl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide involves its interaction with specific molecular targets, such as kinases. The quinazoline core is known to bind to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are also kinase inhibitors.
Sulfanyl Compounds: Compounds containing sulfanyl groups, such as sulfoxides and sulfones.
Oxolan-2-yl Compounds: Compounds with oxolan-2-yl moieties, which are often used in medicinal chemistry for their unique properties.
Uniqueness
2-[(4-{[(oxolan-2-yl)methyl]amino}quinazolin-2-yl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide is unique due to its combination of a quinazoline core, a sulfanyl group, and an oxolan-2-yl moiety. This combination imparts specific chemical and biological properties that are not commonly found in other compounds.
Properties
IUPAC Name |
2-[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O4S2/c24-34(30,31)18-9-7-16(8-10-18)11-12-25-21(29)15-33-23-27-20-6-2-1-5-19(20)22(28-23)26-14-17-4-3-13-32-17/h1-2,5-10,17H,3-4,11-15H2,(H,25,29)(H2,24,30,31)(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USZNBXYLNBUEFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=NC(=NC3=CC=CC=C32)SCC(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-fluoro-4-methoxy-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzamide](/img/structure/B2605536.png)
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2605539.png)
![(2Z)-2-[(5-chloro-2-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2605542.png)

![1-[(1,3-Benzodioxol-5-ylcarbonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B2605545.png)

![2-[[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B2605548.png)

![(E)-N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide](/img/structure/B2605554.png)
![6-{5-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)acetyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile](/img/structure/B2605555.png)

![(E)-[(5-{[(4-tert-butylphenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]amino 4-methoxybenzoate](/img/structure/B2605557.png)

